2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine: A Critical Pharmacological Scaffold in Kinase Inhibitor Development
2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine: A Critical Pharmacological Scaffold in Kinase Inhibitor Development
Executive Summary
In the landscape of targeted oncology and neurodegenerative pharmacology, the purine heterocycle remains one of the most privileged scaffolds for ATP-competitive kinase inhibition. 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (CAS: 1062592-41-9)[1] is a highly specialized, regioselectively functionalized intermediate. It serves as the critical architectural foundation for synthesizing advanced 2,6,9-trisubstituted purine inhibitors targeting Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Leucine-Rich Repeat Kinase 2 (LRRK2)[2].
This technical whitepaper deconstructs the structural causality, binding mechanics, and self-validating synthetic protocols required to utilize this compound effectively in drug discovery workflows.
Structural Causality & Physicochemical Profiling
The design of 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose. The molecule acts as a "locked" pharmacophore, pre-organized to mimic the adenine ring of ATP while offering a chemoselective handle for late-stage diversification.
Table 1: Physicochemical & Structural Profiling
| Property | Value | Causality / Pharmacological Relevance |
| CAS Number | 1062592-41-9[1] | Unique identifier for regulatory compliance and procurement tracking. |
| Molecular Formula | C12H9Cl2N5[1] | Dictates the exact monoisotopic mass for LC-MS validation. |
| Molecular Weight | 294.14 g/mol | Optimal low-MW fragment, allowing downstream additions without exceeding Lipinski's Rule of 5. |
| N9-Methyl Group | -CH3 | Locks the purine tautomerism, ensuring predictable and stable hydrogen bonding at the kinase hinge region. |
| C6-Aniline Group | N-(4-chlorophenyl) | Provides crucial hydrophobic and π−π stacking interactions with the kinase gatekeeper residue. |
| C2-Chloro Group | -Cl | Serves as a chemoselective leaving group for late-stage functionalization via secondary SNAr or Buchwald-Hartwig coupling. |
Mechanistic Grounding: The ATP-Binding Pocket
To understand the utility of this intermediate, one must analyze how its final derivatives interact with the kinase active site. The purine core is a classic hinge-binding motif. When the C2 position is eventually functionalized with an amine or alcohol, the resulting 2,6,9-trisubstituted purine inserts into the ATP-binding cleft.
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Hinge Region Anchoring: The N7 nitrogen and the N6-amine hydrogen act as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).
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Gatekeeper Interaction: The 4-chlorophenyl ring at C6 is directed toward the hydrophobic pocket adjacent to the gatekeeper residue. The chlorine atom provides a halogen bond and fills the hydrophobic space, enhancing selectivity against off-target kinases.
Fig 1. Pharmacophore mapping of the 2,6,9-trisubstituted purine scaffold in the kinase ATP pocket.
Self-Validating Synthetic Protocols
The synthesis of 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine relies on the intrinsic electronic asymmetry of the purine ring. The C6 position is highly electrophilic due to the strong electron-withdrawing effect of the adjacent N1 and N7/N9 nitrogens, making it significantly more susceptible to Nucleophilic Aromatic Substitution ( SNAr ) than the C2 position.
Experimental Workflow: Regioselective C6-Amination
Objective: Achieve >95% regioselectivity at the C6 position while preserving the C2-chloride for downstream functionalization.
Reagents:
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Starting Material: 2,6-dichloro-9-methylpurine (1.0 eq)
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Nucleophile: 4-chloroaniline (1.1 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Solvent: n-Butanol
Step-by-Step Methodology:
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Initiation: Suspend 2,6-dichloro-9-methylpurine in n-butanol (0.2 M concentration).
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Causality: n-Butanol is selected because its boiling point (117°C) allows for controlled heating, and its protic nature stabilizes the transition state during the SNAr displacement.
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Amine Addition: Add 4-chloroaniline and DIPEA to the suspension at room temperature.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of 4-chloroaniline, which would otherwise neutralize its nucleophilicity and stall the reaction.
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Controlled Heating: Heat the reaction mixture to 80°C for 4–6 hours under an inert nitrogen atmosphere.
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Causality: Strict temperature control is the primary driver of regioselectivity. At 80°C, substitution occurs almost exclusively at the highly electrophilic C6 position. Exceeding 100°C provides enough thermal energy to overcome the activation barrier at the C2 position, leading to unwanted bis-substituted byproducts.
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In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The system validates itself when the starting material mass (m/z 203) is entirely replaced by the target intermediate mass (m/z 294.14).
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Isolation: Cool the mixture to 0°C. The product typically precipitates out of the n-butanol solution. Filter the precipitate, wash with cold ethanol, and dry under a vacuum to yield the pure intermediate.
Fig 2. Self-validating synthetic workflow for regioselective purine functionalization.
Analytical Validation (E-E-A-T)
To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to prove that substitution occurred at C6 and not C2.
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1H-NMR Spectroscopy: The disappearance of the amine protons of 4-chloroaniline and the appearance of a distinct singlet for the N9-methyl group (~3.8 ppm) confirms integration. Furthermore, the chemical shift of the purine C8 proton (~8.0 ppm) remains relatively undisturbed compared to a C2 substitution.
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Downstream Utility: The ultimate validation of this intermediate is its successful deployment in late-stage functionalization. The remaining C2-chloro group requires harsh conditions (e.g., neat amine at 120°C or Palladium-catalyzed Buchwald-Hartwig cross-coupling) to be displaced, confirming its identity as the less reactive C2-chloride[2].
References
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NextSDS Chemical Database: 2-chloro-N-(4-chlorophenyl)-9-Methyl-9H-purin-6-aMine (CAS 1062592-41-9) Safety and Substance Data. Source: NextSDS. URL:[Link]
- US Patent Application US20150209301A1:Purine derivatives as kinase inhibitors. Source: Google Patents.
- European Patent EP2889031A1:Methods for preparing purine derivatives. Source: Google Patents.
